

Hpk1-IN-15: A Comparative Analysis of its Selectivity Against MAP4K Kinases

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Compound of Interest

Compound Name: *Hpk1-IN-15*

Cat. No.: *B12421770*

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Hpk1-IN-15, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), offers a valuable tool for researchers in immunology and oncology. This guide provides a comparative analysis of its selectivity profile against other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.^{[1][2]} Small molecule inhibitors of HPK1 are of significant interest for their potential to enhance anti-tumor immunity. A crucial aspect of developing such inhibitors is ensuring their selectivity against other closely related kinases, particularly within the MAP4K family, to minimize off-target effects. **Hpk1-IN-15** has been identified as a potent and selective inhibitor of HPK1.^{[3][4][5][6][7]}

Quantitative Selectivity Profile

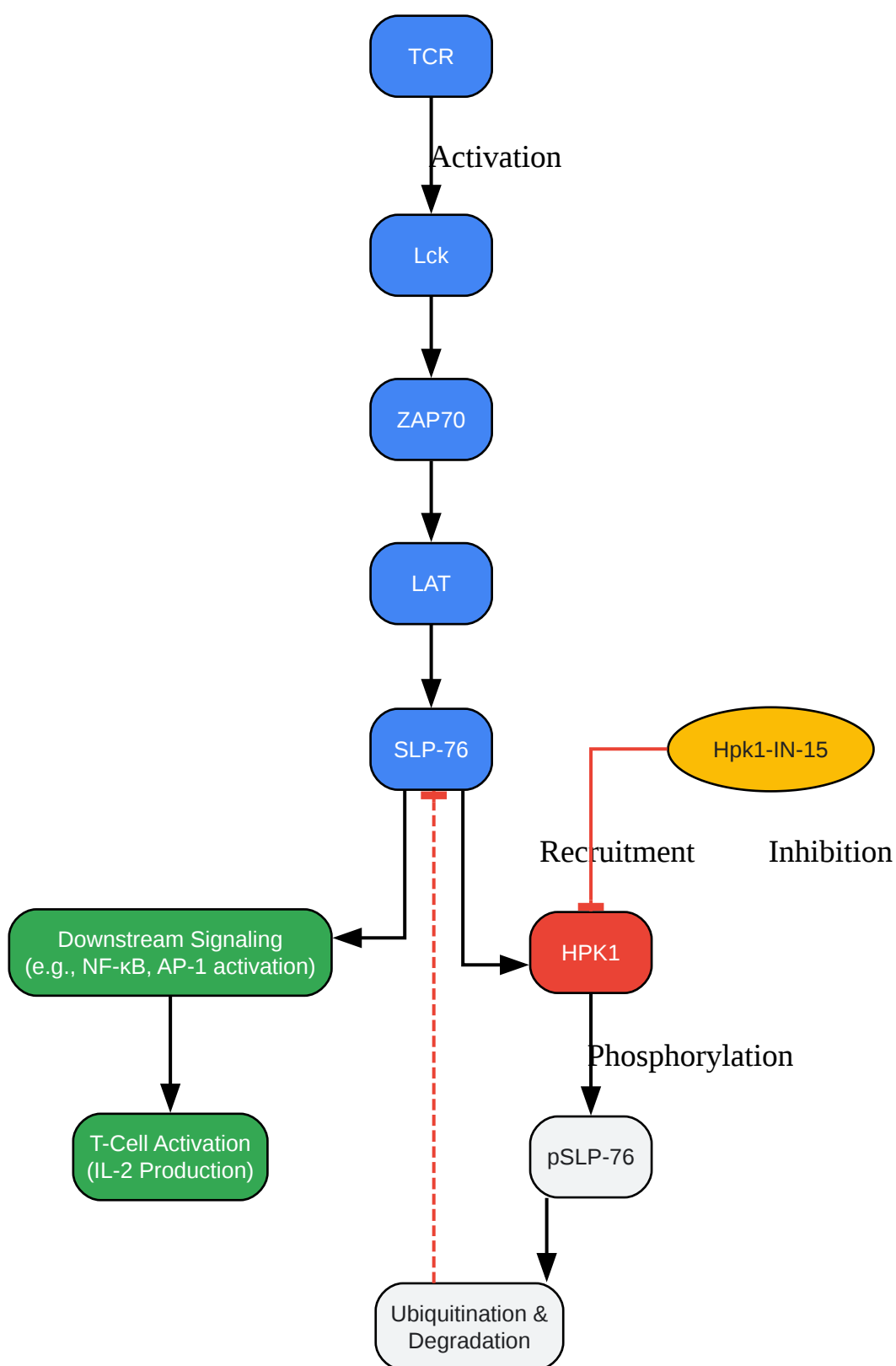
While specific quantitative selectivity data for **Hpk1-IN-15** against the full MAP4K panel is not publicly available, this guide provides representative data from other well-characterized HPK1 inhibitors to illustrate typical selectivity profiles within this class of compounds. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for various HPK1 inhibitors against HPK1 and other MAP4K family members. This data is essential for understanding the therapeutic window and potential side effects of these inhibitors.

Kinase	Hpk1-IN-15 (IC50, nM)	Compound K (IC50, nM)	HPK1-IN-7 (IC50, nM)	BGB-15025 (IC50, nM)
HPK1 (MAP4K1)	Potent (exact value not public)	2.6	2.6[4]	1.04
MAP4K2 (GCK)	Data not available	>130 (>50-fold selective)	Data not available	Good selectivity
MAP4K3 (GLK)	Data not available	Data not available	140[4]	Good selectivity
MAP4K4 (HGK)	Data not available	Data not available	Data not available	Good selectivity
MAP4K5 (KHS)	Data not available	Data not available	Data not available	Good selectivity
MAP4K6 (MINK)	Data not available	Data not available	Data not available	Good selectivity

Disclaimer: Quantitative IC50 values for **Hpk1-IN-15** against other MAP4K kinases are not publicly available. The data for Compound K, HPK1-IN-7, and BGB-15025 are provided as representative examples of selectivity profiles for potent HPK1 inhibitors.

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated and subsequently phosphorylates SLP-76, leading to the dampening of the T-cell response. Inhibition of HPK1 prevents this negative feedback, resulting in enhanced T-cell activation and cytokine production.



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Caption: HPK1 signaling pathway in T-cell activation.

Experimental Protocols

The selectivity of kinase inhibitors is typically determined using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and determining inhibitor potency (IC50 values).

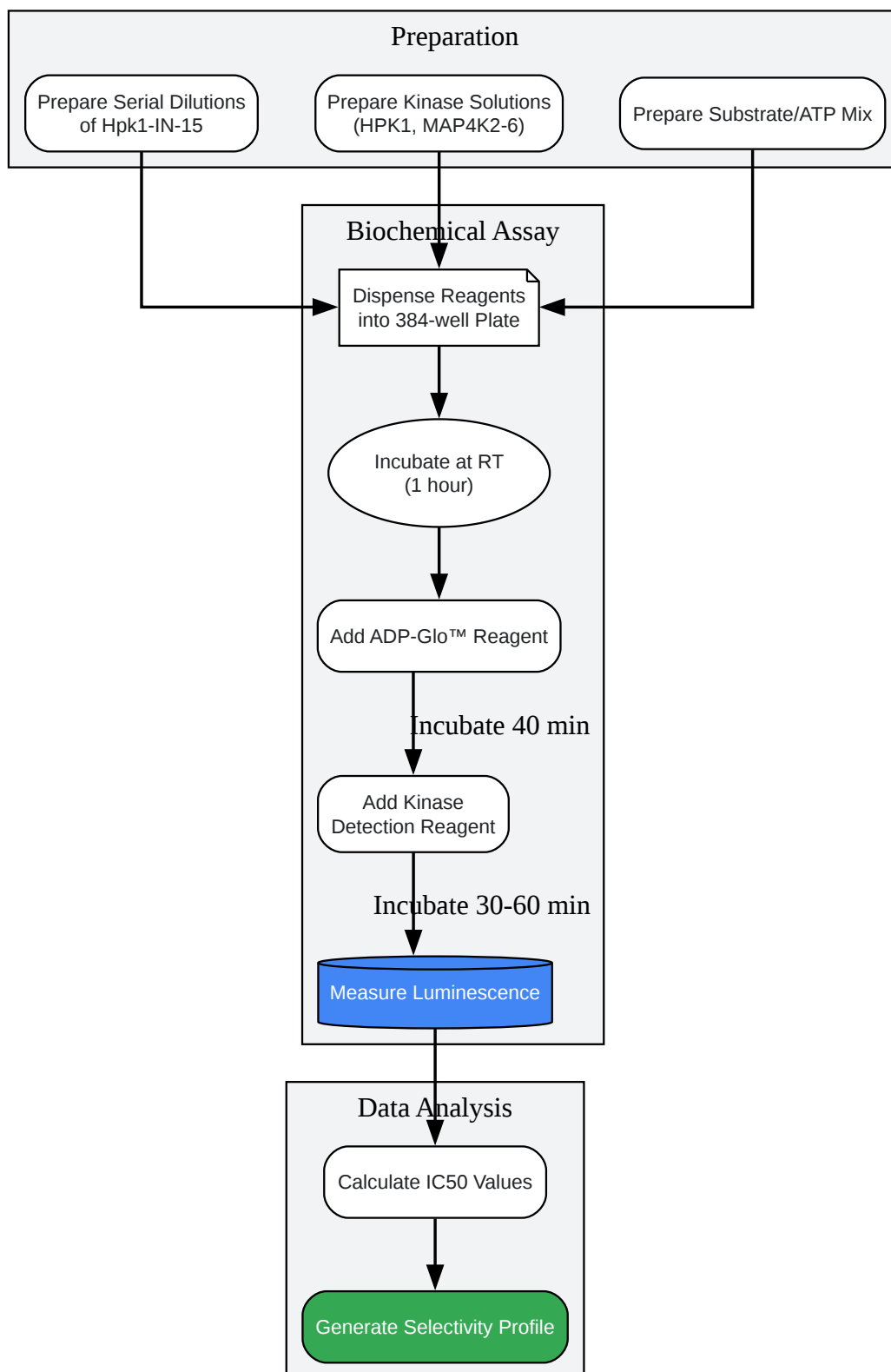
ADP-Glo™ Kinase Assay for Selectivity Profiling:

- Reagent Preparation:
 - Prepare a 2X kinase solution in kinase reaction buffer. The kinases to be tested include HPK1 and other MAP4K family members (MAP4K2, MAP4K3, MAP4K4, MAP4K5, and MAP4K6).
 - Prepare a 2X substrate/ATP solution in kinase reaction buffer. The specific substrate and ATP concentration should be at the K_m for each respective kinase to ensure accurate IC50 determination.
 - Prepare serial dilutions of **Hpk1-IN-15** and other test compounds in DMSO, followed by a further dilution in kinase reaction buffer.
- Kinase Reaction:
 - Add 5 μ L of the compound dilutions to the wells of a 384-well plate.
 - Add 2.5 μ L of the 2X kinase solution to each well.
 - Initiate the reaction by adding 2.5 μ L of the 2X substrate/ATP solution to each well.
 - Incubate the plate at room temperature for 1 hour.
- ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.

- Add 20 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Analysis:
 - Measure luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

Experimental Workflow

The following diagram illustrates a general workflow for determining the selectivity profile of a kinase inhibitor.



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Caption: Workflow for kinase inhibitor selectivity profiling.

This guide provides a framework for understanding and evaluating the selectivity of **Hpk1-IN-15** and other HPK1 inhibitors. The provided protocols and diagrams serve as a resource for researchers to design and execute their own selectivity profiling experiments. The high selectivity of HPK1 inhibitors is a key attribute for their continued development as promising immunotherapeutic agents.

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